molecular formula C43H74N2O14 B8050900 Spiramycin

Spiramycin

Cat. No.: B8050900
M. Wt: 843.1 g/mol
InChI Key: ACTOXUHEUCPTEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Spiramycin, a 16-membered macrolide antibiotic, was first isolated in 1954 from Streptomyces ambofaciens . Structurally, it consists of three major components (this compound I, II, and III), with this compound I being the primary active compound . Its mechanism involves binding to the 50S ribosomal subunit, inhibiting bacterial protein synthesis. While initially considered less potent in vitro than erythromycin, this compound demonstrates superior in vivo efficacy due to enhanced tissue penetration and prolonged half-life .

Clinically, this compound is effective against Gram-positive bacteria (e.g., Streptococcus spp.) and certain Gram-negative pathogens. Notably, it exhibits off-target antivirulence activity against Pseudomonas aeruginosa by inhibiting pyocyanin, biofilm formation, and motility, despite the organism's intrinsic macrolide resistance . This compound is also used in treating toxoplasmosis and periodontal disease, where it reduces pocket depth by ~30% compared to erythromycin (15%) . Pharmacokinetically, this compound adipate (a salt formulation) shows broad tissue distribution, with high concentrations in the liver, spleen, and lungs, but poor penetration into the brain and testes .

Properties

IUPAC Name

2-[6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-4-hydroxy-5-methoxy-9,16-dimethyl-2-oxo-1-oxacyclohexadeca-11,13-dien-7-yl]acetaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H74N2O14/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACTOXUHEUCPTEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC=CC=CC(C(CC(C(C(C(CC(=O)O1)O)OC)OC2C(C(C(C(O2)C)OC3CC(C(C(O3)C)O)(C)O)N(C)C)O)CC=O)C)OC4CCC(C(O4)C)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H74N2O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

843.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

Slightly soluble in water, Soluble in most organic solvents
Details O'Neil, M.J. (ed.). The Merck Index - An Encyclopedia of Chemicals, Drugs, and Biologicals. Cambridge, UK: Royal Society of Chemistry, 2013., p. 1621
Record name SPIRAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Amorphous

CAS No.

8025-81-8
Record name Spiramycin
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.029.476
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name SPIRAMYCIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7027
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Preparation Methods

Synthetic Routes: Spiramycin can be synthesized through various routes, but its primary production involves acylation of the parent compound, acetylthis compound. The acetylation process yields this compound, which is more effective against bacteria .

Industrial Production: Industrial production of this compound typically involves fermentation using Streptomyces ambofaciens cultures. After fermentation, purification and isolation steps are carried out to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Spiramycin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure and enhancing its biological activity.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions involve agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions occur with reagents such as alkyl halides or amines.

Major Products: The major products formed during these reactions include different derivatives of this compound, each with distinct properties and applications.

Scientific Research Applications

Antimicrobial Activity

Spiramycin is primarily used to combat infections caused by Gram-positive bacteria. Its mechanism of action involves binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis. This action makes it effective against various pathogens, including:

  • Staphylococcus spp.
  • Streptococcus spp.
  • Pneumococcus
  • Mycoplasma spp.
  • Toxoplasma gondii

Efficacy Against Pseudomonas aeruginosa

Recent studies have demonstrated that this compound can reduce the virulence of Pseudomonas aeruginosa. In a Galleria mellonella model, mortality rates dropped significantly when this compound was administered alongside the bacterium, indicating potential as an anti-virulence agent . This suggests that this compound may enhance treatment efficacy when combined with other antibiotics.

Pharmacokinetics and Pharmacodynamics

This compound exhibits favorable pharmacokinetic properties, with an oral bioavailability ranging from 30% to 77% depending on the species (e.g., higher in chickens than in pigs) . The drug's plasma protein binding and distribution are critical for its effectiveness against infections.

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Oral Bioavailability30% - 77%
Mean Residence Time (MRT)~6.63 hours
Volume of DistributionHigh (tissue penetration)

Toxoplasmosis Treatment

This compound is particularly noted for its role in preventing maternal-to-child transmission (MTCT) of Toxoplasma gondii. A meta-analysis indicated that treatment with this compound significantly reduced MTCT rates from 50.7% in untreated cases to 17.6% in treated patients . This highlights its importance in obstetric care for pregnant women diagnosed with toxoplasmosis.

Topical Applications

A study evaluating this compound's cytotoxic effects on fibroblast cells showed that while it reduced cell viability at higher concentrations over extended periods, it was non-toxic at lower doses for short durations . This finding suggests potential applications in dermatological treatments, such as post-surgical care following septorhinoplasty.

Case Study: this compound in Veterinary Medicine

This compound has been utilized in veterinary medicine for treating bovine infectious diseases, such as enzootic bronchopneumonia. Research indicates that it effectively reduces bacterial counts in infected animals, demonstrating its utility beyond human medicine .

Case Study: Combination Therapy

In combination therapies, this compound has shown promise when used alongside other antibiotics to enhance efficacy against resistant strains of bacteria . The synergistic effects observed suggest a valuable role for this compound in multi-drug regimens.

Conclusion and Future Directions

This compound's broad-spectrum antimicrobial activity, favorable pharmacokinetic profile, and emerging applications in both human and veterinary medicine underscore its significance as a therapeutic agent. Ongoing research into its immunomodulatory effects and potential uses in combination therapies may further expand its clinical applications.

Future studies should focus on optimizing dosing regimens and exploring this compound's role in treating resistant infections and other emerging pathogens.

Mechanism of Action

Spiramycin inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, preventing peptide chain elongation. This mechanism is similar to other macrolide antibiotics. It also exhibits post-antibiotic effects (PAE) and enhances phagocytic activity .

Comparison with Similar Compounds

Table 1: Structural and Functional Differences

Compound Ring Size Key Sugars Primary Use
This compound 16 Mycaminose, Mycarose Human/veterinary medicine
Erythromycin 14 Desosamine, Cladinose Human medicine
Tylosin 16 Mycaminose, Mycinose Veterinary medicine
Bitethis compound 16 Acylated derivatives Enhanced tissue uptake

Antimicrobial Spectrum and Efficacy

  • Gram-positive bacteria : this compound and erythromycin show comparable activity against Streptococcus spp., but this compound is less potent against Staphylococcus aureus .
  • Gram-negative bacteria : this compound inhibits Campylobacter and Legionella, while azithromycin has broader coverage (e.g., Haemophilus influenzae) .
  • Antivirulence activity: this compound uniquely disrupts P. aeruginosa quorum sensing by targeting PqsR, reducing pyocyanin production by 60% . Erythromycin lacks this mechanism.

Table 2: Clinical Efficacy in Periodontal Disease

Compound Reduction in Pocket Depth Study Size Reference
This compound 30% 54 adults
Erythromycin 15% 54 adults

Pharmacokinetic Profiles

This compound exhibits superior tissue affinity compared to other macrolides:

  • Tissue-to-plasma ratio : Bitethis compound (a prodrug) achieves 6–215× higher concentrations in tissues than plasma, outperforming this compound .
  • Half-life : this compound’s half-life (~8 hours) exceeds erythromycin’s (~2 hours) due to slower hepatic metabolism .

Table 3: Tissue Distribution in Rats

Tissue Bitethis compound (nmol/g) This compound (nmol/g)
Liver 215.0 72.3
Spleen 69.4 (at 60h) 22.1
Lung 45.6 15.8

Unique Properties and Derivatives

  • Formulation stability: this compound forms non-covalent complexes with methyl-β-cyclodextrin, enhancing solubility without structural degradation .

Biological Activity

Spiramycin, a macrolide antibiotic, has garnered attention for its diverse biological activities, particularly its antibacterial and anti-inflammatory properties. This article delves into the mechanisms of action, pharmacokinetics, clinical efficacy, and recent research findings related to this compound.

This compound primarily exhibits bacteriostatic activity against a range of Gram-positive and some Gram-negative bacteria. Its mechanism involves binding to the 50S ribosomal subunit of bacteria, inhibiting protein synthesis by preventing the translocation of peptidyl-tRNA during translation. This action is crucial for disrupting bacterial growth and replication .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals several key characteristics:

  • Absorption : Oral bioavailability ranges from 30-39% , with a slower absorption rate compared to erythromycin .
  • Distribution : this compound has a high volume of distribution, indicating extensive tissue penetration, which is vital for its efficacy against intracellular pathogens .
  • Elimination : The elimination half-life is approximately 21.51 hours , allowing for sustained therapeutic levels in the body .

Anti-Inflammatory Effects

Recent studies have highlighted this compound's potential in reducing inflammation. In vitro experiments using RAW 264.7 macrophages demonstrated that this compound significantly decreased levels of nitric oxide (NO) and pro-inflammatory cytokines such as IL-1β and IL-6. This effect is mediated through the inhibition of inducible nitric oxide synthase (iNOS) expression and modulation of the MAPK and NF-κB signaling pathways .

Clinical Efficacy

This compound has been used effectively in various clinical settings:

  • Toxoplasmosis : A meta-analysis involving 33 studies reported that this compound treatment significantly reduced the rate of mother-to-child transmission (MTCT) of Toxoplasma gondii compared to untreated groups (17.6% vs. 50.7%, p < 0.001) .
  • Cryptosporidiosis : In a cohort study involving AIDS patients, this compound showed symptomatic improvement in gastrointestinal symptoms, although complete parasitological response varied among individuals .
  • Respiratory Infections : this compound has demonstrated effective antimicrobial activity against pathogens responsible for respiratory tract infections, including Staphylococcus aureus and Streptococcus pneumoniae .

Case Study 1: Toxoplasmosis in Pregnancy

A cohort study involving pregnant women treated with this compound showed a significant decrease in MTCT rates of T. gondii, demonstrating its role as a preventive therapy during pregnancy .

Case Study 2: Cryptosporidiosis in AIDS Patients

In a clinical observation of 13 AIDS patients treated with this compound, three patients achieved symptomatic relief within days, highlighting its rapid action in severe gastrointestinal infections .

Research Findings

Recent research has explored novel applications of this compound beyond traditional uses:

  • Immunomodulatory Effects : this compound has been shown to modulate immune responses in Galleria mellonella larvae infected with Pseudomonas aeruginosa, suggesting potential use as an anti-virulence agent in combination therapies .
  • Anticancer Potential : New derivatives of this compound have exhibited promising anticancer activity against various cancer cell lines, indicating that modifications to the this compound structure could enhance its therapeutic profile .

Q & A

Q. Experimental Design & Data Analysis

  • Power Analysis : Predefine sample size using effect sizes from prior studies to ensure reproducibility .
  • Multiple Comparisons Adjustment : Apply Bonferroni or false discovery rate (FDR) corrections for multi-dose experiments.
  • Reporting Standards : Avoid stating "significant" without specifying p-values and confidence intervals. Use non-parametric tests (e.g., Mann-Whitney U) for non-normal distributions .
  • Replication : Include biological and technical replicates to distinguish variability from experimental error .

How should researchers address discrepancies in this compound’s stability data across different pH conditions?

Data Contradiction Analysis
Conflicting stability profiles may arise from hydrolysis kinetics or analytical method sensitivity. Steps to resolve contradictions:

  • Controlled Replication : Repeat experiments under identical pH and temperature conditions, documenting buffer composition and instrument calibration .
  • Degradation Product Identification : Use tandem MS to characterize hydrolysis byproducts (e.g., neothis compound I).
  • Meta-Analysis : Compare datasets using standardized stability criteria (e.g., ICH Q1A guidelines) to identify outliers .

How can the PICO framework structure clinical research questions on this compound’s combination therapies?

Research Question Formulation
Apply the PICO framework (Population, Intervention, Comparison, Outcome):

  • Population : Patients with Gram-positive bacterial infections refractory to macrolides.
  • Intervention : this compound + β-lactam combination therapy.
  • Comparison : this compound monotherapy.
  • Outcome : Minimum inhibitory concentration (MIC) reduction and relapse rates.
    Use FINER criteria (Feasible, Novel, Ethical, Relevant) to prioritize hypotheses, ensuring ethical approval for human trials .

What protocols ensure ethical compliance in human trials involving this compound?

Q. Ethical & Methodological Guidelines

  • Informed Consent : Detail risks/benefits in lay terms, including antibiotic resistance implications .
  • Participant Selection : Use stratified sampling to balance demographics and comorbidities. Document exclusion criteria (e.g., hepatic impairment) .
  • Data Transparency : Pre-register trials on platforms like ClinicalTrials.gov and share raw data via repositories (e.g., Zenodo) .

How can researchers optimize this compound’s bioavailability in pharmacokinetic studies?

Q. Advanced Pharmacological Design

  • Caco-2 Cell Assays : Measure intestinal permeability to predict oral absorption.
  • Protein Binding Studies : Use equilibrium dialysis to assess plasma protein interactions.
  • Metabolite Tracking : Employ LC-MS/MS to quantify active metabolites (e.g., neothis compound) in serum .

What are the best practices for replicating this compound-related studies in heterogeneous microbial populations?

Q. Replication & Reproducibility

  • Strain Authentication : Use whole-genome sequencing to verify microbial strains.
  • Culture Conditions : Standardize media (e.g., ISP-2 agar) and incubation times to match original studies .
  • Data Sharing : Publish raw growth curves and MIC datasets in supplementary materials .

How should researchers design dose-response studies to evaluate this compound’s sub-inhibitory effects?

Q. Methodological Rigor

  • Gradient Plates : Create antibiotic concentration gradients to assess biofilm formation or virulence factor expression.
  • Time-Kill Assays : Sample at intervals (0, 4, 8, 24h) to capture biphasic effects.
  • Omics Integration : Pair with RNA-seq to identify pathways modulated at sub-MIC levels .

What guidelines govern the visualization of this compound’s chemical data in publications?

Q. Data Presentation Standards

  • Figures : Avoid overcrowding spectra; highlight key adducts (e.g., 843.6 m/z for this compound) in LC-MS chromatograms .
  • Tables : Summarize MICs using SD ± 0.5 log2 dilutions.
  • Chemical Structures : Use IUPAC nomenclature and avoid compound numbering (e.g., "this compound I" instead of "Compound 4b") .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Spiramycin
Reactant of Route 2
Spiramycin

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.